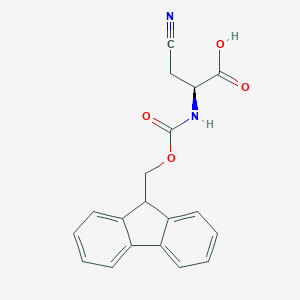

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid (CAS: 127273-06-7) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected non-proteinogenic amino acid derivative. Its molecular formula is C₁₉H₁₆N₂O₄, with a molecular weight of 336.34 g/mol . The compound features a cyano (-CN) group at the β-carbon, distinguishing it from canonical amino acids. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. Its primary applications include peptide engineering and medicinal chemistry, where the cyano group may act as a bioisostere or functional handle for post-synthetic modifications.

Propiedades

IUPAC Name |

(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSOTHAUCCEZLI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561247 | |

| Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127273-06-7 | |

| Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Fmoc-beta-cyano-L-alanine, also known as 3-Cyano-N-Fmoc-L-alanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, is primarily used in the field of proteomics and solid phase peptide synthesis. Its primary targets are the amino acids in peptides that are being synthesized.

Mode of Action

The compound acts as a protecting group for the amino acid alanine during peptide synthesis. The Fmoc group protects the amino group of the alanine, preventing it from reacting prematurely during the synthesis process. This protection is temporary and is removed with a base such as pyridine.

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway. In this pathway, the Fmoc group is removed, allowing the amino group of the alanine to react and form a peptide bond with the carboxyl group of another amino acid. This process is repeated to build a peptide chain.

Result of Action

The primary result of the action of Fmoc-beta-cyano-L-alanine is the successful synthesis of peptides. By protecting the amino group of alanine, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences.

Action Environment

The action of Fmoc-beta-cyano-L-alanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. For example, the removal of the Fmoc group requires a basic environment.

Análisis Bioquímico

Biochemical Properties

The role of Fmoc-beta-cyano-L-alanine in biochemical reactions is primarily as a building block in the preparation of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is largely determined by the Fmoc group, which is typically removed with a base such as pyridine.

Molecular Mechanism

The molecular mechanism of Fmoc-beta-cyano-L-alanine primarily involves its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, which is an orthogonal de-protection strategy to the acid labile Boc group. This allows for the incorporation of the alanine derivative into the growing peptide chain.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature, with a long shelf-life. This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, commonly referred to as Fmoc-cyanoalanine, is a synthetic amino acid derivative known for its diverse biological activities. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and drug design.

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is C₁₉H₁₈N₂O₄, with a molecular weight of 350.36 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the coupling process.

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. The Fmoc group provides stability and facilitates the formation of peptide bonds, while the cyanopropanoic acid moiety may exhibit inhibitory effects on certain enzymes or receptors involved in metabolic pathways.

Biological Activities and Applications

- Peptide Synthesis : The primary application of Fmoc-cyanoalanine is in the synthesis of peptides. The Fmoc group allows for selective protection of amino groups, enabling the stepwise assembly of peptide chains. This method is crucial in developing peptide-based drugs and biologics.

- Antitumor Activity : Preliminary studies suggest that compounds containing the cyano group may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against various human cancer cell lines, revealing potential as antitumor agents through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Some studies indicate that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and potentially leading to therapeutic benefits in metabolic disorders.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, Fmoc-cyanoalanine derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that compounds with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications could optimize efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fmoc-Cyanoalanine | 25 | MCF-7 |

| Control (Doxorubicin) | 10 | MCF-7 |

Case Study 2: Enzyme Inhibition

A recent investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. The study found that Fmoc-cyanoalanine showed competitive inhibition with an IC50 value of 15 µM, indicating its potential role in managing diabetes through enzyme modulation.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| DPP-IV | 15 | Competitive |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-β-cyano-L-alanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, facilitating the stepwise assembly of peptides. Its incorporation into peptides can enhance stability and bioactivity.

Key Benefits:

- Stability : The Fmoc group provides stability to the amino acid during synthesis.

- Versatility : It can be used to introduce cyano groups into peptides, which can be further modified for various applications.

Drug Development

The compound has been explored for its potential as a building block in the synthesis of bioactive peptides. Peptides containing β-cyano amino acids can exhibit unique biological activities, making them candidates for drug development.

Case Studies:

- Research has shown that peptides incorporating β-cyano-L-alanine can exhibit enhanced binding affinity to specific receptors, suggesting potential therapeutic applications in areas such as cancer treatment and metabolic disorders.

Biological Studies

Fmoc-β-cyano-L-alanine has been investigated for its effects on biological systems. Studies have indicated that it may influence cellular pathways involved in apoptosis and cell proliferation.

Research Findings:

- A study demonstrated that peptides containing this compound could modulate signaling pathways related to cell survival, indicating potential roles in cancer therapy.

Comparación Con Compuestos Similares

Structural and Functional Differences

Cyano vs. Aromatic Groups: The cyano group in the target compound is smaller and more polar compared to aromatic substituents like o-tolyl () or indole (). In contrast, analogs with indole or thiophene groups () exhibit enhanced aromatic interactions, which may improve binding affinity to hydrophobic pockets in biological targets.

Fluorine-substituted analogs () leverage fluorine’s electronegativity for metabolic stability and enhanced target engagement in drug design.

Solubility and Storage: The target compound is stored at room temperature (), whereas analogs like the 5-fluoroindole derivative () require inert atmosphere and refrigeration (-20°C). Pentanoic acid derivatives with piperazinyl groups () show high solubility in DMF ([α]²⁰D = -6.3 to -8.3), attributed to their extended carbon chains and polar substituents.

Métodos De Preparación

Two-Step Activation-Coupling Method (CN112110868A)

The most robust method involves a two-step process utilizing benzotriazole (HBTA) activation followed by coupling with amino acids (AA):

Step 1: Synthesis of Fmoc-β-Ala-Bt Intermediate

Reagents :

-

HBTA (1.0 equiv)

-

Thionyl chloride (SOCl₂, 2.2–2.4 equiv)

-

Fmoc-β-Ala-OH (1.0 equiv)

Procedure :

-

HBTA is mixed with a portion of SOCl₂ under anhydrous conditions.

-

Fmoc-β-Ala-OH dissolved in THF is added, followed by the remaining SOCl₂.

-

The reaction proceeds overnight at room temperature, yielding Fmoc-β-Ala-Bt.

Purification :

Step 2: Coupling with Amino Acids

Reagents :

-

Fmoc-β-Ala-Bt (1.0 equiv)

-

AA (1.1–1.6 equiv)

-

Buffer system (Na₂CO₃/NaHCO₃, pH 8–9)

Procedure :

-

AA is dissolved in the buffer, and Fmoc-β-Ala-Bt in acetonitrile is added.

-

The reaction is maintained at pH 8–9 for 4–5 hours.

-

Impurities are extracted with ethyl acetate, and the product is isolated by acid precipitation (pH 5–6).

Performance Data :

| AA | Purity (%) | Yield (%) | Major Impurity (%) |

|---|---|---|---|

| Glycine | 99.8 | 78.5 | 0.1 |

| Isoleucine | 99.1 | 70.0 | 0.4 |

| Valine | 99.0 | 72.0 | 0.4 |

Advantages :

Direct Cyanation of Fmoc-β-Ala-OH

Optimization Strategies

Solvent Systems

Coupling Reagents

| Reagent | Efficiency (%) | Side Products |

|---|---|---|

| HATU/DIPEA | 95 | <1% hydantoin impurities |

| DIC/Oxyma | 90 | Minimal racemization |

| PyBOP | 85 | High cost, limited scalability |

Recommendation : HATU/DIPEA balances cost and performance for research-scale synthesis.

Purification Techniques

-

Recrystallization : THF/H₂O (1:3) achieves >99% purity for Fmoc-β-Ala-Bt.

-

Chromatography : C18 reverse-phase HPLC resolves cyano-related byproducts (e.g., aspartimides).

Critical Side Reactions and Mitigation

Aspartimide Formation

Lossen Rearrangement

-

Cause : Impure Fmoc-β-Ala-OH containing Fmoc-β-Ala-Xaa-OH dipeptides.

-

Solution : Pre-purify Fmoc-β-Ala-OH via silylation (chlorotrimethylsilane).

Industrial-Scale Considerations

-

Waste reduction : Elimination of wash steps reduces solvent use by 95% (e.g., microwave-assisted SPPS).

-

Cost analysis :

Component Cost per kg ($) Fmoc-β-Ala-OH 450–600 HBTA 200–300 2-MeTHF 50–80

Emerging Methodologies

Q & A

Basic: What are the recommended methods for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid in laboratory settings?

Answer:

The synthesis typically involves Fmoc protection of the amine group followed by cyano group introduction. A common approach is:

- Step 1: Coupling Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) to the amino acid backbone under basic conditions (e.g., sodium bicarbonate) in a mixed solvent system (e.g., dioxane/water) .

- Step 2: Introducing the cyano group via nucleophilic substitution or Strecker synthesis. For example, using cyanide salts (e.g., KCN) in a controlled pH environment to avoid racemization .

- Purification: Reverse-phase HPLC or flash chromatography is recommended for isolating high-purity product .

Basic: What precautions are necessary when handling this compound due to its toxicity profile?

Answer:

Key precautions include:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes with saline .

Advanced: How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?

Answer:

Optimization strategies include:

- Activation Agents: Use HBTU/HOBt or DIC/Oxyma Pure for efficient carboxylate activation .

- Solvent Choice: DMF or DCM ensures solubility and minimizes steric hindrance during resin coupling .

- Deprotection: 20% piperidine in DMF effectively removes Fmoc without damaging the cyano group .

Advanced: What analytical techniques are most effective for characterizing purity and structure?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity .

- LC-MS: Confirms molecular weight and detects side products (e.g., deprotected intermediates) .

- NMR: ¹H/¹³C NMR in DMSO-d6 verifies stereochemistry and functional group integrity .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .

- Atmosphere: Use inert gas (N₂/Ar) to minimize oxidation of the cyano group .

- Moisture Control: Desiccants (e.g., silica gel) prevent degradation in humid environments .

Advanced: How does the cyano group influence peptide conformational stability?

Answer:

The cyano group:

- Steric Effects: Restricts backbone flexibility, favoring α-helix or β-sheet formation in peptides .

- Electronic Effects: Polarizes adjacent bonds, enhancing hydrogen-bonding interactions in target binding .

- Comparison: Unlike natural residues (e.g., serine), the cyano group increases metabolic stability but may reduce solubility .

Advanced: What strategies mitigate racemization during peptide incorporation?

Answer:

- Low Temperature: Conduct couplings at 0–4°C to slow base-catalyzed racemization .

- Minimal Base Use: Avoid excess DIEA; opt for milder bases like collidine .

- Coupling Time: Limit reaction duration to <2 hours to reduce epimerization risk .

Basic: What are first-aid measures for accidental exposure?

Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Ingestion: Rinse mouth with water; do NOT induce vomiting .

- Skin/Eyes: Flush with water for 15+ minutes; seek medical evaluation .

Advanced: How to address discrepancies in reported toxicity data?

Answer:

- Cross-Reference SDS: Compare GHS classifications from multiple sources (e.g., OSHA HCS vs. EU-CLP) .

- In-House Testing: Conduct acute toxicity assays (e.g., zebrafish embryo model) for context-specific data .

- Conservative Handling: Assume worst-case hazard (e.g., H302 for oral toxicity) until confirmed .

Advanced: What decomposition products form under high-temperature conditions?

Answer:

Thermal degradation (≥200°C) releases:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.